1,1,3-Triphenylpropargyl alcohol

Catalog No.
S705521
CAS No.
1522-13-0
M.F
C21H16O
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3-Triphenylpropargyl alcohol

CAS Number

1522-13-0

Product Name

1,1,3-Triphenylpropargyl alcohol

IUPAC Name

1,1,3-triphenylprop-2-yn-1-ol

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C21H16O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H

InChI Key

VWRQCJRTHKUVNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

1,1,3-Triphenylpropargyl alcohol is an organic compound with the molecular formula C₁₈H₁₆O. It features a propargyl alcohol structure, characterized by a terminal alkyne group attached to a hydroxyl group and three phenyl groups. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base. The product is typically an aryl-substituted alkyne .
  • Dehydration Reactions: Under acidic conditions, 1,1,3-triphenylpropargyl alcohol can undergo dehydration to form propargyl ethers or alkynes, depending on the reaction conditions .
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate or Jones reagent .

Several methods exist for synthesizing 1,1,3-triphenylpropargyl alcohol:

  • Sonogashira Coupling: A common method involves the coupling of propargyl alcohol with various aryl halides using palladium catalysts. The reaction typically requires a base such as potassium carbonate and can be performed under reflux conditions .
  • Alkylation Reactions: Another synthetic route includes the alkylation of phenylacetylene with suitable electrophiles under basic conditions to yield triphenylpropargyl alcohol .
  • Reduction of Propargyl Ketones: Propargyl ketones can be reduced using lithium aluminum hydride or other reducing agents to form 1,1,3-triphenylpropargyl alcohol .

1,1,3-Triphenylpropargyl alcohol has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
  • Pharmaceutical Development: Given its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: Its unique structural properties make it suitable for applications in polymer chemistry and materials science .

Several compounds share structural similarities with 1,1,3-triphenylpropargyl alcohol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Phenyl-2-propyn-1-olC₉H₈OContains one phenyl group; less sterically hindered.
2-(4-Methylphenyl)-2-propyn-1-olC₁₀H₁₂OSimilar structure but with a methyl substituent; altered reactivity.
3-(4-Nitrophenyl)-prop-2-yne-1-olC₁₉H₁₅N₃O₂Contains a nitro group; potential for different biological activity.
1,3-DiphenylpropynolC₂₁H₁₈OSimilar in structure but lacks one phenyl group; different reactivity profile.

The presence of three phenyl groups in 1,1,3-triphenylpropargyl alcohol enhances its steric hindrance and electronic properties compared to other similar compounds. This unique arrangement contributes to its distinctive reactivity patterns and potential applications in organic synthesis and medicinal chemistry.

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1522-13-0

Wikipedia

1,1,3-Triphenylpropargyl alcohol

Dates

Modify: 2023-08-15

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